A Technical Guide to Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2][3][4] This guide provides an in-depth technical overview of a specific derivative, Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS No. 1707376-06-4).[5] While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures to detail its molecular structure, propose a robust synthetic pathway, outline comprehensive characterization protocols, and explore its potential therapeutic applications based on the well-documented bioactivities of the 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The five-membered heterocyclic ring of 1,2,4-triazole, containing three nitrogen atoms, is a privileged structure in drug discovery.[6][7] Its unique electronic properties and ability to form hydrogen bonds allow for strong interactions with biological receptors and enzymes.[6] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including:
-
Antifungal[4]
This wide range of activities makes the 1,2,4-triazole nucleus a fertile ground for the development of novel therapeutic agents.[2][3] Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine, the subject of this guide, combines this potent core with phenyl and p-tolyl substituents, which can further modulate its biological activity and pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The molecular structure of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is characterized by a central 1,2,4-triazole ring substituted at the 3- and 5-positions. A phenylmethanamine group is attached at the 3-position, and a p-tolyl group is at the 5-position.
Structural Diagram
Caption: Molecular structure of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₇H₁₈N₄ | Provides the elemental composition and molecular weight. |
| Molecular Weight | 278.35 g/mol | Influences diffusion, bioavailability, and formulation. |
| XLogP3 | 3.1 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 | The amine and triazole N-H groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the triazole ring can accept hydrogen bonds. |
| Polar Surface Area | 67.6 Ų | Influences cell permeability and oral bioavailability. |
Data is computationally generated and should be confirmed experimentally.
Synthesis and Purification
A plausible synthetic route for Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can be devised based on established methods for synthesizing 1,2,4-triazole derivatives.[4][8][9] A common and effective approach involves the cyclization of a thiosemicarbazide intermediate.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of p-Toluic acid hydrazide
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To a solution of p-toluic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain methyl p-toluate.
-
To the crude ester, add hydrazine hydrate and reflux for 8-12 hours.
-
Cool the reaction mixture and collect the precipitated p-toluic acid hydrazide by filtration.
Step 2: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve p-toluic acid hydrazide in ethanol.
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Add an equimolar amount of phenyl isothiocyanate.
-
Reflux the mixture for 2-4 hours.
-
Cool to room temperature and collect the resulting thiosemicarbazide by filtration.
Step 3: Cyclization to form the 1,2,4-Triazole-3-thione
-
Suspend the thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Reflux the mixture for 6-8 hours until the evolution of H₂S ceases.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole-3-thione.
-
Filter, wash with water, and dry the product.
Step 4: Amination to the Final Product
-
This step involves the conversion of the thione group to an amine. A common method is desulfurization followed by amination.
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Treat the triazole-3-thione with Raney Nickel in the presence of ammonia or a suitable amine source.
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The reaction is typically carried out under pressure and elevated temperature.
-
Purification of the final product can be achieved by column chromatography or recrystallization.
Analytical Characterization
The identity and purity of the synthesized Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine must be confirmed using a suite of analytical techniques.[4][10][11][12]
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region (δ 7-8 ppm) corresponding to the phenyl and p-tolyl protons.- A singlet for the methyl protons of the p-tolyl group (δ ~2.3 ppm).[7]- A broad singlet for the amine (NH₂) protons.- A signal for the methanamine (CH) proton.- A broad singlet for the triazole N-H proton. |
| ¹³C NMR | - Resonances for the aromatic carbons.- A signal for the methyl carbon of the p-tolyl group.- Signals for the C3 and C5 carbons of the triazole ring (δ ~150-170 ppm).[10][13]- A signal for the methanamine carbon. |
| FT-IR (KBr) | - N-H stretching vibrations for the amine and triazole ring (3100-3400 cm⁻¹).- C-H stretching for aromatic and aliphatic groups (2900-3100 cm⁻¹).- C=N and C=C stretching vibrations in the triazole and aromatic rings (1500-1650 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.15). |
Chromatographic and Other Methods
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.[9][12]
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Potential Therapeutic Applications and Future Directions
The therapeutic potential of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can be inferred from the extensive research on its parent scaffold.
Biological Activity Profile
The presence of the 1,2,4-triazole core suggests that this compound could be a candidate for screening against a variety of diseases.[1][3] The phenyl and p-tolyl substituents may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Potential areas for investigation include:
-
Anticancer Activity: Many 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of specific kinases or other enzymes involved in cell proliferation.
-
Antimicrobial and Antifungal Activity: The triazole ring is a key component of several successful antifungal drugs (e.g., Fluconazole).[4] This compound could be tested against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have shown potent anti-inflammatory effects, often by inhibiting enzymes such as cyclooxygenase (COX).[2]
-
CNS Activity: The structural similarity to compounds with anticonvulsant and antidepressant properties suggests that it may have activity in the central nervous system.[2]
Future Research Workflow
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